molecular formula C17H19N5O2S2 B2402866 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206988-32-0

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2402866
CAS No.: 1206988-32-0
M. Wt: 389.49
InChI Key: FSVZYWWRWVLELH-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant and Antimicrobial Applications : Derivatives of imidazole, similar in structure to the specified compound, have been synthesized and tested for their anticonvulsant and antimicrobial activities. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002). Similarly, derivatives of imidazole were synthesized with significant antibacterial activity (Ramalingam et al., 2019).

Advanced Applications

  • PET Tracers for Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, related in structure, were prepared as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showing the compound's potential in diagnostic imaging (Gao et al., 2016).

Anticancer Activity

  • Potential in Cancer Treatment : A study on the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme found that these compounds exhibit appreciable antibacterial activity against various strains, including resistant bacteria like ESBL, VRE, and MRSA. This highlights the potential use of similar compounds in developing new antibacterial agents, with implications for cancer treatment as well (Daraji et al., 2021).

  • Synthesis and Evaluation of Anticancer Derivatives : Research on imidazothiadiazole analogs demonstrated powerful cytotoxic results against breast cancer, suggesting the therapeutic potential of similar compounds in oncology (Abu-Melha, 2021).

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-12-20-21-16(26-12)19-15(23)11-25-17-18-10-14(22(17)8-9-24-2)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZYWWRWVLELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.